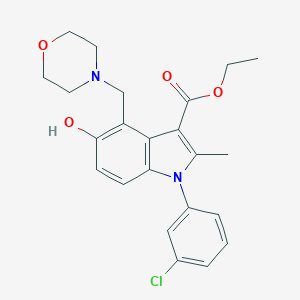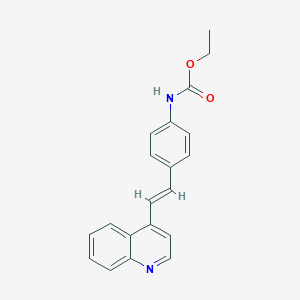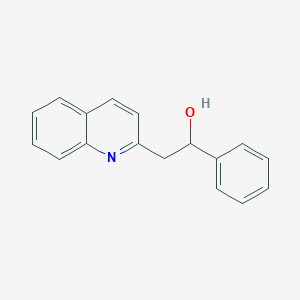
ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is widely used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions.
Mécanisme D'action
Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate 23390 is a selective dopamine D1 receptor antagonist. It binds to the dopamine D1 receptor and blocks the action of dopamine. This results in a decrease in dopamine signaling, which can lead to a wide range of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound 23390 has been shown to produce a wide range of biochemical and physiological effects. It has been shown to decrease locomotor activity, impair learning and memory, and decrease dopamine release in the brain. It has also been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and amphetamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate 23390 in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of dopamine on this receptor without interference from other neurotransmitters. However, one limitation of using this compound 23390 is its relatively short half-life, which can make it difficult to study long-term effects.
Orientations Futures
There are many potential future directions for research involving ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate 23390. One area of interest is the role of dopamine D1 receptors in addiction and substance abuse. Another area of interest is the role of dopamine D1 receptors in cognitive function and memory. Additionally, there is growing interest in the use of dopamine D1 receptor antagonists as potential treatments for schizophrenia and other psychiatric disorders.
Méthodes De Synthèse
The synthesis of ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate 23390 involves the reaction of 3-chlorophenylhydrazine with ethyl 2-oxo-2-(3-chlorophenyl)acetate to form 3-chlorophenylhydrazine hydrochloride. The hydrochloride salt is then reacted with 2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylic acid ethyl ester in the presence of a base to form this compound 23390.
Applications De Recherche Scientifique
Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate 23390 is used extensively in scientific research to study the role of dopamine D1 receptors in various physiological and pathological conditions. It is used to investigate the role of dopamine in reward, addiction, and schizophrenia. It is also used to study the effects of dopamine on motor function, learning, and memory.
Propriétés
Formule moléculaire |
C23H25ClN2O4 |
|---|---|
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H25ClN2O4/c1-3-30-23(28)21-15(2)26(17-6-4-5-16(24)13-17)19-7-8-20(27)18(22(19)21)14-25-9-11-29-12-10-25/h4-8,13,27H,3,9-12,14H2,1-2H3 |
Clé InChI |
YHCKWSJYNLQHTM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC(=CC=C4)Cl)C |
SMILES canonique |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC(=CC=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)

![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)



![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)